An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This pyrazole derivative is a highly substituted heterocyclic compound, making its structural elucidation a non-trivial task that relies heavily on modern spectroscopic techniques. This document offers a detailed theoretical framework for understanding the electronic effects of each substituent on the pyrazole core, leading to a robust prediction of the full NMR spectrum. Furthermore, we present a validated, step-by-step experimental protocol for the acquisition and confirmation of these spectral data, intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, with their unique structure serving as a scaffold for a wide array of bioactive molecules.[1][2] The specific compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, incorporates several key functional groups—a halogen, an alkyl chain, and a carboxylic acid—each contributing to a distinct electronic and steric environment. Accurate structural verification is paramount for any downstream application, and NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.
This guide moves beyond a simple data sheet by delving into the causal relationships between the molecular architecture and the resulting NMR spectrum. By understanding the interplay of inductive and resonance effects of the bromo, ethyl, N-methyl, and carboxylic acid substituents, we can predict the chemical shifts with high confidence and provide a logical framework for spectral assignment.
Theoretical Framework: Substituent Effects on the Pyrazole Ring
The chemical shifts in a substituted pyrazole ring are governed by the electron density around each nucleus. This density is modulated by the attached functional groups, which can either donate or withdraw electron density.[3]
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Electron Donating Groups (EDGs): The N-methyl and 5-ethyl groups are classified as EDGs. They increase the electron density (shielding) on the pyrazole ring through inductive effects, generally causing attached nuclei to resonate at a lower chemical shift (upfield).
-
Electron Withdrawing Groups (EWGs): The 4-bromo and 3-carboxylic acid groups are EWGs. The bromine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. The carboxylic acid group withdraws electron density through both inductive and resonance effects. These groups decrease electron density (deshielding) on the ring, shifting nuclei to a higher chemical shift (downfield).[4]
The final observed chemical shift for each nucleus is a net result of these competing electronic influences, mediated through the pyrazole ring's aromatic system.
Predicted NMR Spectra and Analysis
The structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is presented below with systematic numbering for clarity in the spectral analysis.
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be relatively simple, as there are no protons directly attached to the pyrazole ring. The expected signals are summarized in Table 1.
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Carboxylic Acid (-COOH): The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet in the 10-13 ppm range.[5] Its exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] This signal will disappear upon the addition of a drop of D₂O, a key confirmatory test.[7]
-
N-Methyl (-NCH₃): The three protons of the methyl group attached to N1 will resonate as a sharp singlet. Being attached to a nitrogen within an aromatic ring, this group is moderately deshielded, with a predicted chemical shift around 3.8 - 4.2 ppm.
-
Ethyl Group (-CH₂CH₃):
-
Methylene (-CH₂): These protons are adjacent to the C5 position of the pyrazole ring and will be deshielded. They will appear as a quartet due to coupling with the neighboring methyl protons. The predicted chemical shift is in the range of 2.8 - 3.2 ppm.
-
Methyl (-CH₃): These protons are further from the ring and will be the most shielded (upfield) protons in the molecule. They will appear as a triplet, coupled to the methylene protons, with a chemical shift around 1.2 - 1.5 ppm.
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Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, exchangeable with D₂O.[5] |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | Methyl group on electron-deficient pyrazole nitrogen. |
| -CH₂CH₃ | 2.8 - 3.2 | Quartet | 2H | Deshielded by adjacent aromatic ring. |
| -CH₂CH₃ | 1.2 - 1.5 | Triplet | 3H | Standard alkyl region, shielded from the ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals, including four quaternary carbons within the pyrazole ring system. The predicted shifts are based on the additive effects of the substituents.
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Carbonyl (-COOH): The carbonyl carbon is the most deshielded carbon, expected in the 160 - 165 ppm range.[5]
-
Pyrazole Ring Carbons:
-
C3: This carbon is bonded to two nitrogen atoms (in effect) and the electron-withdrawing carboxylic acid group. It is expected to be significantly deshielded, likely in the 145 - 150 ppm range.
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C5: This carbon is bonded to a nitrogen and the electron-donating ethyl group. It will also be downfield due to its position in the heterocyclic ring but should be upfield relative to C3. A reasonable estimate is 140 - 145 ppm.
-
C4: This carbon is directly attached to the highly electronegative bromine atom. While halogens deshield, the "heavy atom effect" can sometimes introduce complexity. Based on data for similar 4-bromopyrazoles, this carbon is expected to be the most upfield of the ring carbons, estimated around 95 - 100 ppm.[8]
-
-
Alkyl Carbons:
-
N-Methyl (-NCH₃): The carbon of the N-methyl group is typically found in the 35 - 40 ppm range.
-
Ethyl (-CH₂CH₃): The methylene carbon (-CH₂) will be more deshielded than the methyl carbon, predicted at 20 - 25 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing around 13 - 16 ppm.
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Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| -C OOH | 160 - 165 | Standard chemical shift for a carboxylic acid carbonyl.[5] |
| C3 | 145 - 150 | Attached to EWG (-COOH) and two nitrogens. |
| C5 | 140 - 145 | Attached to EDG (-CH₂CH₃) and two nitrogens. |
| C4 | 95 - 100 | Directly bonded to bromine, resulting in an upfield shift. |
| N-C H₃ | 35 - 40 | Typical range for an N-methyl group on a heteroaromatic ring. |
| -C H₂CH₃ | 20 - 25 | Alkyl carbon deshielded by the pyrazole ring. |
| -CH₂C H₃ | 13 - 16 | Shielded terminal alkyl carbon. |
Experimental Protocol for Spectral Acquisition and Verification
To ensure the accurate and unambiguous assignment of all proton and carbon signals, a multi-step NMR analysis is required. This protocol represents a self-validating system where 2D experiments are used to confirm the assignments made from 1D spectra.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual solvent peak does not typically interfere with signals of interest. Furthermore, it slows the exchange rate of the acidic proton, often allowing it to be observed more clearly than in other solvents like CDCl₃.[3]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Workflow
The following sequence of experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
Caption: Recommended workflow for NMR data acquisition and analysis.
-
¹H NMR: Acquire a standard proton spectrum. This will provide information on the number of proton signals, their integration (ratio), and their multiplicity (splitting pattern).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3, C4, C5, and C=O) will be absent. This will confirm the -CH₂- of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon to which it is directly attached. It will definitively link the ¹H signals for the N-CH₃, -CH₂-, and -CH₃- groups to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the complete carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[7] For this molecule, it is essential for assigning the quaternary carbons:
-
The N-CH₃ protons should show a correlation to C5 (3 bonds) and C3 (3 bonds).
-
The -CH₂- protons of the ethyl group should show correlations to C5 (2 bonds) and the methyl carbon of the ethyl group (2 bonds).
-
The observation of these key correlations will provide undeniable proof of the substituent positions and the overall molecular structure.
-
Conclusion
The structural elucidation of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid via NMR spectroscopy is a clear-cut process when a systematic approach is employed. The predicted ¹H and ¹³C chemical shifts, derived from a thorough understanding of substituent electronic effects, provide a reliable template for spectral analysis. The ¹H spectrum is expected to be characterized by four distinct signals corresponding to the carboxylic acid, N-methyl, and ethyl groups. The ¹³C spectrum will display seven signals, whose assignments can be definitively confirmed through a combination of 1D and 2D NMR experiments, particularly the HMBC experiment, which is indispensable for mapping the connectivity of the quaternary carbons. The protocols and predictions outlined in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of complex pyrazole derivatives.
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